2-Chloro-6-methyl-benzooxazole (CAS 3621-83-8) is a substituted heterocyclic compound featuring a benzoxazole core, a reactive chloro group at the 2-position, and a methyl group at the 6-position. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The chloro group at the C2 position serves as an effective leaving group, enabling nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds.[3][4] The 6-methyl substituent provides a specific point of differentiation, influencing the electronic properties and steric environment of the molecule compared to other isomers or the unsubstituted parent compound.
In multi-step synthesis, substituting 2-Chloro-6-methyl-benzooxazole with near-analogs like 2-chloro-5-methyl-benzooxazole or the unsubstituted 2-chlorobenzoxazole is not viable. The position of the methyl group is integral to the final molecular structure and its biological or material properties. For example, in the development of aldose reductase inhibitors, specific substitution patterns on the benzoxazole ring were critical for achieving high potency, with IC50 values changing dramatically with minor structural modifications.[5] Using an incorrect isomer, such as the 5-methyl or 7-methyl variant, would result in an entirely different final compound with an unpredictable efficacy and safety profile. Furthermore, the electronic and steric influence of the 6-methyl group directly affects the reactivity of the C2-chloro position in cross-coupling reactions, meaning that reaction conditions (catalyst, base, solvent) optimized for this specific compound may yield suboptimal results, increased side products, or complete failure with a different isomer.[6][7]
The primary procurement driver for 2-Chloro-6-methyl-benzooxazole is its precise isomeric structure, which is non-negotiable for synthesizing specific target molecules. In structure-activity relationship (SAR) studies, such as those for aldose reductase inhibitors, the position of substituents on the benzoxazole or benzothiazole ring is a critical determinant of biological activity. For instance, the development of Zopolrestat and its analogs involved extensive exploration of different substitution patterns, where moving a functional group from one position to another could drastically alter potency.[5][8] Therefore, substituting the 6-methyl isomer with a 5-methyl, 7-methyl, or unsubstituted analog is not a matter of process optimization but a fundamental change that would lead to the synthesis of an entirely different, and likely inactive or untested, final compound.
| Evidence Dimension | Structural Integrity of Final Product |
| Target Compound Data | Provides the required 6-methyl-benzoxazole scaffold. |
| Comparator Or Baseline | Any other isomer (e.g., 2-Chloro-5-methyl-benzooxazole) or the unsubstituted analog (2-Chlorobenzoxazole). |
| Quantified Difference | 100% (Qualitative). Leads to a structurally distinct final molecule. |
| Conditions | Multi-step synthesis of biologically active compounds or advanced materials where the 6-methyl substitution is a required feature of the final structure. |
For any synthesis where the 6-methyl group is part of the final molecular design, using this exact isomer is the only way to produce the correct target compound.
The single methyl group at the 6-position provides a distinct electronic environment compared to dihalogenated analogs like 2,6-dichlorobenzoxazole. In Suzuki-Miyaura couplings, the reactivity of a C-X bond is highly sensitive to the electronic nature of other substituents on the aromatic ring.[6][7] While a 2,6-dichloro- analog offers two potential reaction sites, it introduces significant complexity in controlling regioselectivity, often requiring specific catalyst systems to favor one site over the other.[6] 2-Chloro-6-methyl-benzooxazole, by contrast, possesses a single, well-defined reactive site at C2, which is moderately activated by the electron-donating methyl group at C6. This leads to more predictable and reproducible outcomes in standard cross-coupling reactions without the risk of undesired secondary reactions or the need for complex catalyst-controlled regioselection. For example, high yields (often exceeding 90%) are achievable in Suzuki couplings of aryl chlorides under optimized conditions, but achieving such selectivity with dihalo- substrates is a significant synthetic challenge.[9]
| Evidence Dimension | Regioselectivity in Cross-Coupling |
| Target Compound Data | Single, predictable reaction site at C2. |
| Comparator Or Baseline | 2,6-Dichlorobenzoxazole (two potential, electronically distinct C-Cl reaction sites). |
| Quantified Difference | Avoids the challenge of achieving high regioselectivity, which can range from poor to excellent depending entirely on the catalyst and conditions chosen.[6] |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where a single, unambiguous coupling at the 2-position is required. |
This compound provides a more straightforward and reproducible route for synthesizing 2-substituted-6-methyl-benzoxazoles, avoiding the complex process development required to control selectivity with dihalo- analogs.
2-Chloro-6-methyl-benzooxazole is synthesized from 4-methyl-2-aminophenol. This starting material and its subsequent synthetic pathway are distinct from those used for isomers or other analogs. For example, the unsubstituted 2-chlorobenzoxazole originates from 2-aminophenol, while 2-chloro-5-methyl-benzooxazole starts with 5-methyl-2-aminophenol. Each unique synthetic route generates a specific and predictable impurity profile. For applications in regulated industries like pharmaceuticals or electronics, controlling and identifying impurities is a critical aspect of procurement and quality control. Substituting this compound with an analog, even one with high purity, would introduce a completely different set of potential process-related impurities that could negatively impact downstream reactions, final product stability, or regulatory compliance.
| Evidence Dimension | Synthetic Origin and Impurity Profile |
| Target Compound Data | Derived from 4-methyl-2-aminophenol, leading to a specific set of potential impurities. |
| Comparator Or Baseline | 2-Chlorobenzoxazole (from 2-aminophenol) or 2-Chloro-5-methyl-benzooxazole (from 5-methyl-2-aminophenol). |
| Quantified Difference | Qualitative but critical: introduces an entirely different and uncharacterized impurity profile into the process stream. |
| Conditions | Synthesis for GMP (Good Manufacturing Practice) applications, electronics, or other fields where impurity profiles are strictly controlled and characterized. |
Procuring this specific compound ensures a consistent and known impurity profile, mitigating the risk of introducing unknown contaminants that could compromise a sensitive, multi-step synthesis.
This compound is the right choice when the 6-methyl-benzoxazole moiety is a required pharmacophore. Based on extensive SAR studies in drug discovery, where specific substitution patterns are proven to be essential for target binding and potency, this exact isomer ensures the synthesis of the intended active pharmaceutical ingredient without generating non-active or toxic isomeric byproducts.[5][8]
For syntheses requiring the unambiguous introduction of an aryl or heteroaryl group at the 2-position of a 6-methyl-benzoxazole scaffold, this compound is the appropriate precursor. Its single reactive site avoids the complex regioselectivity issues inherent in dihalo-analogs, simplifying process development, reducing purification burdens, and ensuring a more reproducible outcome in scale-up operations.[6]
In the synthesis of organic electronics, dyes, or polymers, where the electronic properties are fine-tuned by the precise placement of substituents, 2-Chloro-6-methyl-benzooxazole serves as a reliable building block. The electron-donating methyl group at the 6-position provides a specific electronic modification that is not achievable with an unsubstituted or differently substituted isomer, making it a key component for creating materials with targeted optoelectronic properties.[1]